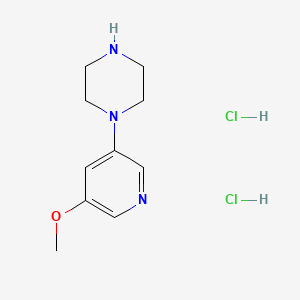
1-(5-甲氧基吡啶-3-基)哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O and its molecular weight is 266.17. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
HIV-1 逆转录酶抑制
1-(5-甲氧基吡啶-3-基)哌嗪二盐酸盐及其类似物已被评估其抑制 HIV-1 逆转录酶的潜力。这项研究意义重大,因为它有助于开发新类别的 HIV-1 非核苷抑制剂,为 HIV 治疗提供潜在的进步 (Romero 等,1994).
遗传毒性研究
对类似哌嗪衍生物的研究探索了它们的遗传毒性,特别是在治疗肥胖症的背景下。这项研究对于了解这些化合物的安全性至关重要,可以为它们的治疗应用提供信息 (Kalgutkar 等,2007).
磷酸二酯酶 5 (PDE5) 抑制
对与 1-(5-甲氧基吡啶-3-基)哌嗪二盐酸盐密切相关的氨基吡啶并吡嗪酮的研究导致了识别出抑制磷酸二酯酶 5 (PDE5) 的化合物。这些发现对于开发治疗高血压和评估 PDE5 抑制剂在大脑中的治疗潜力具有重要意义 (Hughes 等,2010).
抗菌活性
对三唑衍生物及相关化合物的研究探索了它们的抗菌活性。这项研究对于发现新的抗菌剂至关重要,尤其是在抗生素耐药性日益严重的时代 (Bektaş 等,2007).
光谱研究
对类似哌嗪二盐酸盐进行光谱研究提供了对其化学结构和性质的重要见解。这些信息对于在各种应用中开发和优化这些化合物至关重要 (Qin 等,2005).
σ 受体配体
对 σ 受体配体的类似物(如 1-(5-甲氧基吡啶-3-基)哌嗪二盐酸盐)的研究对于在肿瘤学中开发治疗和诊断应用至关重要。调整这些化合物的亲脂性增强了它们进入肿瘤细胞的潜力 (Abate 等,2011).
作用机制
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Piperazine derivatives are known to induce various molecular and cellular effects based on their interaction with their targets .
生化分析
Biochemical Properties
1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in neurotransmitter pathways, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and signaling pathways. Additionally, 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride can bind to GABA receptors, influencing inhibitory neurotransmission .
Cellular Effects
The effects of 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride can affect gene expression by altering the transcriptional activity of specific genes involved in neurotransmission and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride exerts its effects through various binding interactions with biomolecules. It can inhibit the activity of enzymes such as acetylcholinesterase by binding to their active sites, preventing the breakdown of acetylcholine . Additionally, this compound can activate or inhibit GABA receptors, leading to changes in inhibitory neurotransmission . These molecular interactions result in alterations in neurotransmitter levels and signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride can change over time. This compound is relatively stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
1-(5-methoxypyridin-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNIJIQJRSDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-39-3 |
Source


|
| Record name | 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
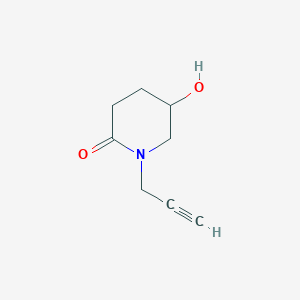
![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
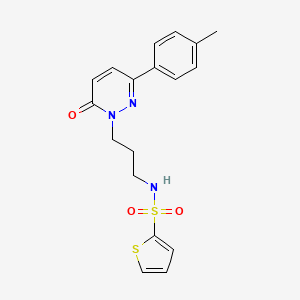
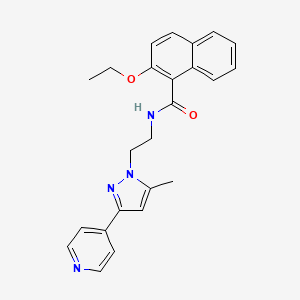

![4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2520224.png)
![3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea](/img/structure/B2520226.png)
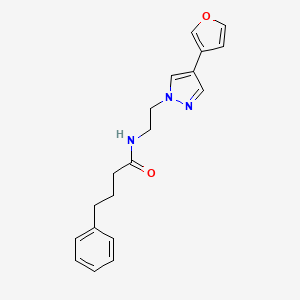

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)
